4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol) is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol) is 340.15354051 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic effects on various human cell lines , suggesting that they may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It’s synthesized via a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . The resulting compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .
Result of Action
The compound has been shown to have good radical scavenging activity, with some derivatives proving to be cytotoxic in the RKO cell line . In particular, one derivative proved to be a very potent scavenger and exhibited significant cytotoxicity against RKO cells .
Biochemical Analysis
Biochemical Properties
It has been synthesized and used as a catalyst for the preparation of other derivatives . The compound has been obtained in high yields and short reaction times, indicating its potential efficiency in biochemical reactions .
Cellular Effects
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines
Molecular Mechanism
It is known that the compound is formed via a tandem Knoevenagel-Michael reaction
Properties
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-prop-2-enoxyphenyl)methyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-9-25-13-8-6-5-7-12(13)16(14-10(2)19-21-17(14)23)15-11(3)20-22-18(15)24/h4-8,16H,1,9H2,2-3H3,(H2,19,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYJAFDSQXMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2OCC=C)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.